molecular formula C21H24N2O5S B5438232 (3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate

(3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate

Cat. No.: B5438232
M. Wt: 416.5 g/mol
InChI Key: SFWIUQNRBUPKCF-UHFFFAOYSA-N
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Description

(3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a benzamide group, and an ethylsulfonyl group

Properties

IUPAC Name

(3-benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-2-29(26,27)23-13-11-17(12-14-23)21(25)28-19-10-6-9-18(15-19)22-20(24)16-7-4-3-5-8-16/h3-10,15,17H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWIUQNRBUPKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Benzamide Group: The benzamide group can be introduced through an amidation reaction using benzoyl chloride and an amine precursor.

    Addition of Ethylsulfonyl Group: The ethylsulfonyl group can be added via sulfonylation reactions using ethylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the benzamide group to a benzylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Piperidinone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The benzamide group may contribute to binding affinity, while the ethylsulfonyl group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant properties.

    Evodiamine: Another piperidine alkaloid with anticancer effects.

    Matrine: Known for its antiproliferative properties.

Uniqueness

(3-Benzamidophenyl) 1-ethylsulfonylpiperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its synthetic versatility and potential pharmacological applications make it a valuable compound for further research .

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